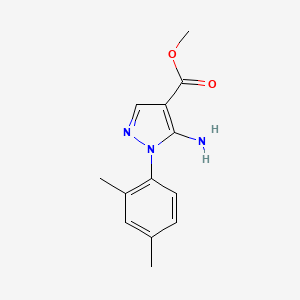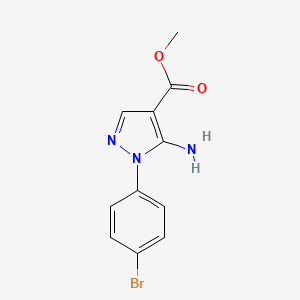
Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H12N4O4 . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of this compound involves the interaction of ethyl 2-cyano-3-ethoxyacrylate with 2,4-dinitrophenyl hydrazine in absolute ethanol . This reaction is part of the broader class of Sandmeyer reactions, which are used for the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring substituted with an ethyl carboxylate group, an amino group, and a 2-nitrophenyl group . The crystal structure of a similar compound, ethyl-5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate, has been studied in detail .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the functional groups present in its structure. For instance, the amino group and the nitrophenyl group could potentially participate in various organic reactions .Aplicaciones Científicas De Investigación
Antiglaucoma Activity
Research into pyrazole carboxylic acid derivatives, synthesized from compounds related closely to Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate, has indicated potential antiglaucoma activities. These derivatives were found to inhibit carbonic anhydrase isoenzymes more potently than the parent compound and acetazolamide, a standard treatment, suggesting a promising avenue for the development of new antiglaucoma drugs (Kasımoğulları et al., 2010).
Corrosion Inhibition
This compound related derivatives have been explored as corrosion inhibitors for mild steel in industrial applications. These compounds demonstrated high efficiency, reaching up to 98.8% at certain concentrations, and were found to follow the Langmuir adsorption isotherm. Such findings underscore the potential of these compounds in protecting metals against corrosion, contributing significantly to industrial maintenance and longevity (Dohare et al., 2017).
Synthesis of Heterocyclic Compounds
The selective synthesis involving this compound and its analogs has led to the creation of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones. This demonstrates the compound's utility in synthesizing novel heterocyclic structures that could have further applications in pharmaceuticals and material science, showcasing the versatility of this compound in organic synthesis (Lebedˈ et al., 2012).
Crystal Structure Analysis
Studies on related pyrazole carboxylates have contributed to the understanding of molecular structures through crystallography. These analyses provide insights into the molecular geometry, hydrogen bonding, and other intermolecular interactions, which are crucial for designing compounds with desired chemical and physical properties (Wu et al., 2005).
Potential Antimicrobial and Anticancer Agents
This compound and its derivatives have been investigated for their potential antimicrobial and anticancer activities. These studies aim to develop novel therapeutic agents by exploring the biological activities of synthesized compounds, highlighting the compound's significance in medicinal chemistry research (Hafez et al., 2016).
Safety and Hazards
According to the safety data sheet, this compound is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, Category 3) . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound .
Direcciones Futuras
The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. Given the biological activities exhibited by similar compounds, it could be of interest to explore its potential uses in pharmaceutical or medicinal chemistry .
Propiedades
IUPAC Name |
ethyl 5-amino-1-(2-nitrophenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-2-20-12(17)8-7-11(13)15(14-8)9-5-3-4-6-10(9)16(18)19/h3-7H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRUOVVFRIVGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














